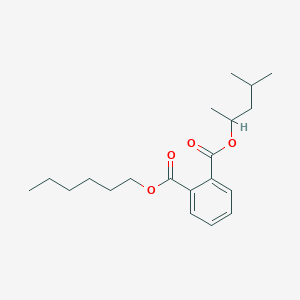

(R)-5-Isopropylcarbonyloxymethyl Tolterodine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-5-Isopropylcarbonyloxymethyl Tolterodine” is a derivative of Tolterodine . Tolterodine is a muscarinic receptor antagonist used to treat overactive bladder with symptoms of urinary frequency, urgency, and incontinence . It acts on M2 and M3 subtypes of muscarinic receptors .

Synthesis Analysis

The synthesis of the pharmaceutical ®-tolterodine is reported using lithiation/borylation–protodeboronation of a homoallyl carbamate as the key step . This step was tested with two permutations: an electron-neutral aryl Li-carbamate reacting with an electron-rich boronic ester and an electron-rich aryl Li-carbamate reacting with an electron-neutral boronic ester .

Molecular Structure Analysis

The molecular formula of Tolterodine is C22H31NO . The average mass is 325.488 Da and the monoisotopic mass is 325.240570 Da .

Chemical Reactions Analysis

Tolterodine is a competitive muscarinic receptor antagonist . Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors . After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .

Physical And Chemical Properties Analysis

The molecular formula of Tolterodine is C22H31NO . The average mass is 325.488 Da and the monoisotopic mass is 325.240570 Da .

Safety And Hazards

Tolterodine may cause serious side effects. Stop using tolterodine and call your doctor at once if you have: confusion, hallucinations; severe stomach pain or constipation; or painful or difficult urination . Common side effects of tolterodine may include: dry mouth; dizziness; constipation; stomach pain; or headache .

Future Directions

Tolterodine is widely used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms . The usual dose for adults taking slow-release tolterodine capsules is 4mg once a day . If the symptoms do not improve after 1 to 2 weeks, it’s recommended to talk to your doctor .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-5-Isopropylcarbonyloxymethyl Tolterodine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Tolterodine", "Isopropyl chloroformate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: React Tolterodine with Isopropyl chloroformate in the presence of Sodium hydroxide to form (R)-5-Isopropylcarbonyloxymethyl Tolterodine intermediate.", "Step 2: Purify the intermediate by recrystallization.", "Step 3: React the purified intermediate with Methanol in the presence of Hydrochloric acid to form (R)-5-Isopropylcarbonyloxymethyl Tolterodine.", "Step 4: Neutralize the reaction mixture with Sodium bicarbonate and extract the product with Water.", "Step 5: Purify the product by recrystallization to obtain the final compound." ] } | |

CAS RN |

1380491-70-2 |

Product Name |

(R)-5-Isopropylcarbonyloxymethyl Tolterodine |

Molecular Formula |

C26H37NO3 |

Molecular Weight |

411.586 |

IUPAC Name |

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |

InChI Key |

UEMMFPSHISRHIK-HSZRJFAPSA-N |

SMILES |

CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

synonyms |

2-Methyl-propanoic Acid [3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl Ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)

![2-Methyl-1-nitrosooctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)